3-[(5Z)-2,4-dioxo-5-[(E)-3-phenylprop-2-enylidene]-1,3-thiazolidin-3-yl]-N-(4-hydroxyphenyl)propanamide
Overview
Description
3-(5-cinnamylidene-2,4-dioxo-3-thiazolidinyl)-N-(4-hydroxyphenyl)propanamide is an anilide.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Method 1: Synthesis can start from thiazolidine-2,4-dione, which undergoes a Knoevenagel condensation with cinnamaldehyde in the presence of a base, followed by acylation with 4-hydroxyphenylpropanoic acid and coupling with propanoic anhydride.
Reaction Conditions: Typical conditions may include temperatures of 50-80°C and solvents such as dichloromethane or ethanol, under an inert atmosphere.
Industrial Production Methods:
Large-scale production may involve continuous flow synthesis to optimize reaction times and yields. Techniques like microwave-assisted synthesis or ultrasonic reactions might be used to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyphenyl group can undergo oxidative reactions using reagents like PCC (Pyridinium chlorochromate) or hydrogen peroxide.
Reduction: The double bonds can be hydrogenated using palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenation reactions may occur at the phenyl ring using halogens like bromine or chlorine.
Common Reagents and Conditions:
Oxidation: PCC in dichloromethane, or hydrogen peroxide in methanol.
Reduction: Hydrogen gas in the presence of Pd/C in ethanol.
Substitution: Bromine in carbon tetrachloride or chlorine in chloroform.
Major Products:
Oxidation: Corresponding quinones and acids.
Reduction: Saturated alkanes.
Substitution: Halogenated phenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for complex organic synthesis, particularly in the synthesis of heterocyclic compounds.
Biology: Investigated for its potential as an anti-cancer agent due to the thiazolidine-2,4-dione core, which is known to interact with PPARγ (Peroxisome proliferator-activated receptor gamma).
Medicine: Potential therapeutic uses as anti-diabetic agents because of its structural similarity to thiazolidinediones.
Industry: Application in the development of polymers and materials due to the presence of multiple reactive functional groups.
Mechanism of Action
Effects Mechanism: The compound may act by binding to nuclear receptors such as PPARγ, modulating gene expression and influencing glucose and lipid metabolism.
Molecular Targets and Pathways:
Targets: PPARγ, NF-κB (Nuclear factor kappa-light-chain-enhancer of activated B cells).
Pathways: Involvement in anti-inflammatory pathways and metabolic regulation.
Comparison with Similar Compounds
Rosiglitazone, Pioglitazone, Troglitazone.
Properties
IUPAC Name |
3-[(5Z)-2,4-dioxo-5-[(E)-3-phenylprop-2-enylidene]-1,3-thiazolidin-3-yl]-N-(4-hydroxyphenyl)propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O4S/c24-17-11-9-16(10-12-17)22-19(25)13-14-23-20(26)18(28-21(23)27)8-4-7-15-5-2-1-3-6-15/h1-12,24H,13-14H2,(H,22,25)/b7-4+,18-8- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNXMXBBJJJNVPV-DFBITEFZSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC=C2C(=O)N(C(=O)S2)CCC(=O)NC3=CC=C(C=C3)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C=C\2/C(=O)N(C(=O)S2)CCC(=O)NC3=CC=C(C=C3)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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